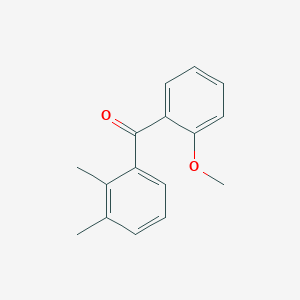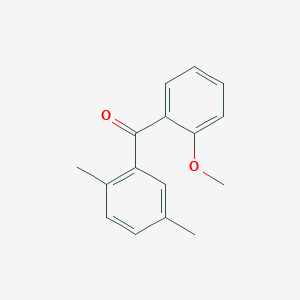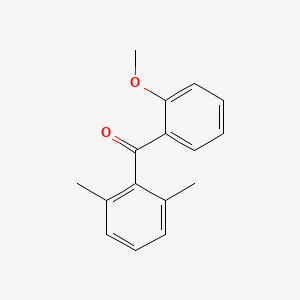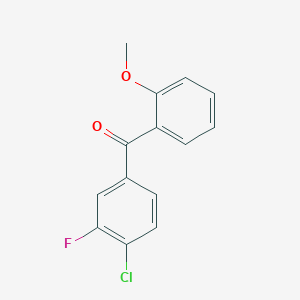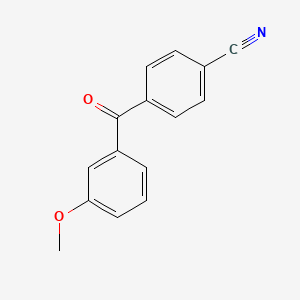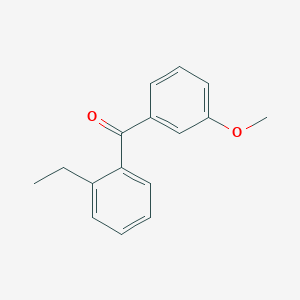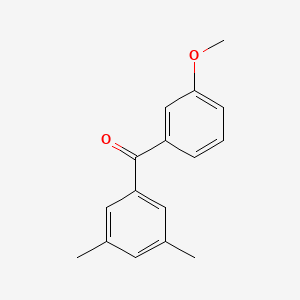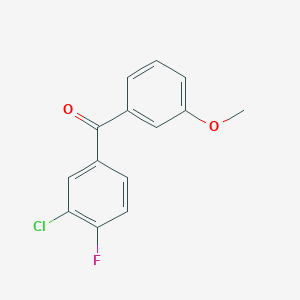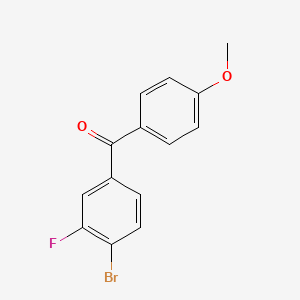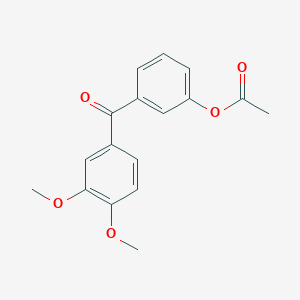
3-Acetoxy-3',4'-dimethoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-3’,4’-dimethoxybenzophenone is a chemical compound with the CAS Number: 890100-42-2 and a linear formula of C17H16O5 . It is also known as ADB-FUBINACA, a novel synthetic cannabinoid that belongs to the benzophenone chemical class.
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-3’,4’-dimethoxybenzophenone consists of 39 bonds in total, including 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 ketone (aromatic), and 2 ethers .Wissenschaftliche Forschungsanwendungen
Photobehavior and Hydrogen Abstraction Studies
A study investigated the hydrogen abstraction by excited triplet states of benzophenone derivatives, including 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone, from various substrates in different media using laser flash photolysis (LFP) (Jornet et al., 2011). This research is crucial for understanding the photobehavior of benzophenone derivatives in various environments, including their potential applications in material science and photochemistry.
Synthesis of Bis(heteroatom-substituted)carbenes
Another significant application is in the synthesis of 2,5-dihydro-1,3,4-oxadiazoles and bis(heteroatom-substituted)carbenes. These materials are derived from reactions involving compounds like 3-Acetoxy-3',4'-dimethoxybenzophenone and are useful for generating various organic compounds, including cyclopropanones and cyclopropenones (Warkentin, 2009).
Photochemical Transformations in Organic Chemistry
Research on 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, including derivatives of dimethoxybenzophenones, demonstrates their utility in photochemical transformations. These compounds are used in synthetic organic chemistry for producing various photoproducts, indicating their potential in selective synthetic processes (Plíštil et al., 2006).
Mesomorphic Properties of Tetraphenylethenes
The study of tetraphenylethenes, including derivatives of 4,4'-dimethoxybenzophenone, reveals their mesomorphic properties. These compounds, with lipophilic side chains, show potential in the development of advanced functional materials with specific mesophase characteristics (Schultz et al., 2001).
Methyl Transferase Enzyme Research
A study on Acetobacterium dehalogenans isolated an enzyme capable of transferring methyl groups from compounds like veratrol (dimethoxybenzene) to a corrinoid protein. This research provides insights into the biological transformations involving methoxy and dimethoxy compounds (Engelmann et al., 2001).
Photoexcited States in UV Absorbers
A study examined the UV absorption and excited states of various benzophenone derivatives, including dimethoxybenzophenone, as UV absorbers. This research contributes to our understanding of the photophysical properties of these compounds, relevant in sunscreen formulations and UV protection materials (Kumasaka et al., 2014).
Eigenschaften
IUPAC Name |
[3-(3,4-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)13-7-8-15(20-2)16(10-13)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFQGUCKUZKNKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641675 |
Source


|
| Record name | 3-(3,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-3',4'-dimethoxybenzophenone | |
CAS RN |
890100-42-2 |
Source


|
| Record name | Methanone, [3-(acetyloxy)phenyl](3,4-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

